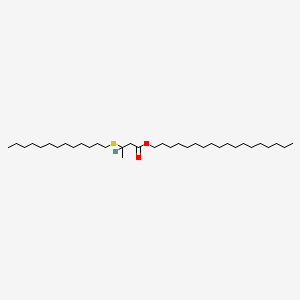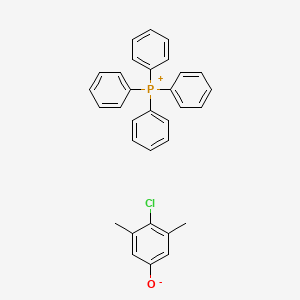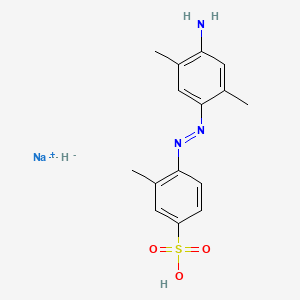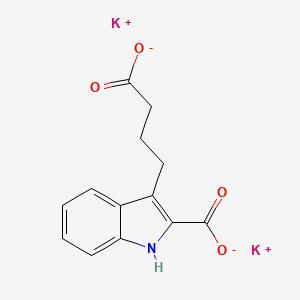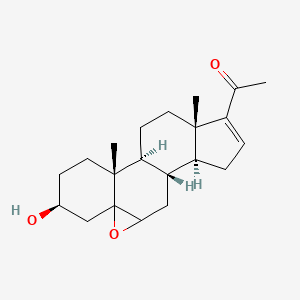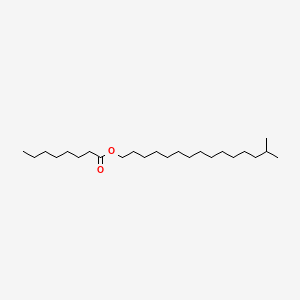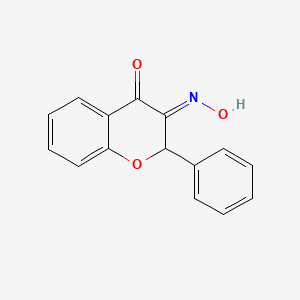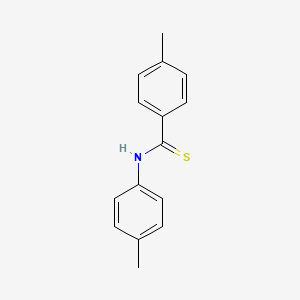
2,13-Dimethyl-3,6,9,12-tetraoxatetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,13-Dimethyl-3,6,9,12-tetraoxatetradecane is an organic compound with the molecular formula C12H26O4. It is characterized by the presence of multiple ether linkages and methyl groups, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,13-Dimethyl-3,6,9,12-tetraoxatetradecane typically involves the reaction of appropriate diols with methylating agents under controlled conditions. One common method is the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a strong base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,13-Dimethyl-3,6,9,12-tetraoxatetradecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may employ agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
2,13-Dimethyl-3,6,9,12-tetraoxatetradecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,13-Dimethyl-3,6,9,12-tetraoxatetradecane involves its interaction with molecular targets through its ether linkages and methyl groups. These interactions can affect various biochemical pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12-Tetraoxatetradecane: Lacks the methyl groups present in 2,13-Dimethyl-3,6,9,12-tetraoxatetradecane.
1,14-Diamino-3,6,9,12-tetraoxatetradecane: Contains amino groups instead of methyl groups.
Uniqueness
The presence of methyl groups in this compound makes it more hydrophobic compared to its analogs, which can influence its solubility and reactivity .
Propiedades
Número CAS |
84696-64-0 |
|---|---|
Fórmula molecular |
C12H26O4 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
2-[2-[2-(2-propan-2-yloxyethoxy)ethoxy]ethoxy]propane |
InChI |
InChI=1S/C12H26O4/c1-11(2)15-9-7-13-5-6-14-8-10-16-12(3)4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
AHTTUKMNYVZLFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCOCCOCCOC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


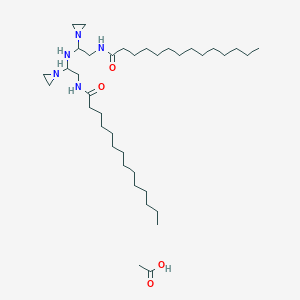
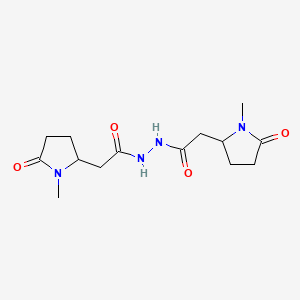
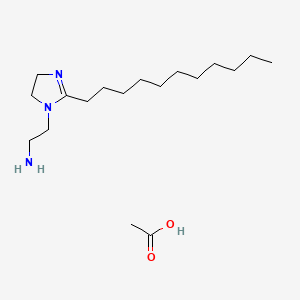

![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
